(R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Benzyl 2-(aminomethyl)morpholine-4-carboxylate is a chemical compound that belongs to the morpholine family Morpholines are heterocyclic amines that contain both nitrogen and oxygen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 2-(aminomethyl)morpholine-4-carboxylate typically involves the reaction of benzylamine with a morpholine derivative. One common method is the coupling of benzylamine with 2-(aminomethyl)morpholine-4-carboxylic acid under specific reaction conditions. This process often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of ®-Benzyl 2-(aminomethyl)morpholine-4-carboxylate may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
®-Benzyl 2-(aminomethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol or benzaldehyde, while reduction may produce benzylamine derivatives.
Scientific Research Applications
®-Benzyl 2-(aminomethyl)morpholine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Benzyl 2-(aminomethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its action are typically studied using biochemical assays and molecular modeling techniques .
Comparison with Similar Compounds
Similar Compounds
- ®-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate
- ®-2-Aminomethyl-4-boc-morpholine
- ®-N-BOC-2-aminomethylmorpholine oxalate
Uniqueness
®-Benzyl 2-(aminomethyl)morpholine-4-carboxylate is unique due to its specific benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other morpholine derivatives may not be suitable.
Properties
Molecular Formula |
C13H18N2O3 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
benzyl (2R)-2-(aminomethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C13H18N2O3/c14-8-12-9-15(6-7-17-12)13(16)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2/t12-/m1/s1 |
InChI Key |
JLHGVBVBEFSEEY-GFCCVEGCSA-N |
Isomeric SMILES |
C1CO[C@@H](CN1C(=O)OCC2=CC=CC=C2)CN |
Canonical SMILES |
C1COC(CN1C(=O)OCC2=CC=CC=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.